6-Fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole is a compound of significant interest in the field of medicinal chemistryThe structure of this compound includes a benzoxazole ring, which is a common scaffold in many pharmacologically active molecules .
Preparation Methods
The synthesis of 6-Fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole typically involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The synthetic route is straightforward and can be completed in relatively short reaction times with yields ranging from 55% to 92% . The structure of the synthesized compounds is confirmed using techniques such as 1H and 13C NMR and mass spectrometry .
Chemical Reactions Analysis
6-Fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole undergoes various chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include halogen derivatives and oxidizing agents . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its antimicrobial and antioxidant activities . In particular, derivatives of this compound have shown good antibacterial, antifungal, and antioxidant activities when compared to standard drugs . Additionally, it is an important intermediate in the synthesis of paliperidone, a drug used in the treatment of schizophrenia .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
6-Fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole can be compared to other similar compounds such as 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their pharmacological activities . For example, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is also an important intermediate in the synthesis of paliperidone .
Properties
Molecular Formula |
C17H17FN4O |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
6-fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C17H17FN4O/c1-11-9-19-17(20-10-11)22-6-4-12(5-7-22)16-14-3-2-13(18)8-15(14)23-21-16/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
PTZNUYWEGNKWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.